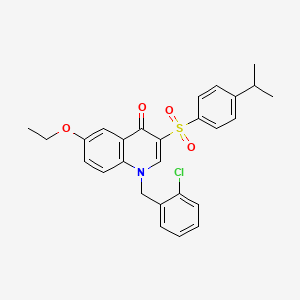

1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClNO4S/c1-4-33-21-11-14-25-23(15-21)27(30)26(17-29(25)16-20-7-5-6-8-24(20)28)34(31,32)22-12-9-19(10-13-22)18(2)3/h5-15,17-18H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGOYWYLNUUVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative reacts with ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline core or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity :

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit specific enzymes and pathways that are crucial for cancer cell proliferation. The quinoline structure is known for its ability to interfere with cellular processes, making it a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition :

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Its mechanism typically involves binding to the active sites of these enzymes, thereby disrupting their normal function and leading to altered cellular responses. This characteristic makes it valuable in drug design aimed at treating diseases linked to enzyme dysregulation.

Biological Research Applications

Biological Probes :

1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one serves as a probe in biological studies to explore interactions between quinoline derivatives and various biological targets, including proteins and nucleic acids. This application is critical for understanding the molecular mechanisms underlying cellular functions and disease states .

Chemical Biology :

The compound is utilized in chemical biology to investigate the mechanisms of action of quinoline-based drugs. By studying how this compound interacts with cellular components, researchers can gain insights into its potential therapeutic effects and side effects.

Industrial Applications

Material Development :

There is ongoing research into the use of this compound in developing new materials with unique properties such as fluorescence or conductivity. These properties can be harnessed for various applications in electronics and photonics, indicating a promising avenue for industrial utilization.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

-

In vitro Studies :

One study evaluated the compound's inhibitory activity against specific cancer cell lines, demonstrating a dose-dependent response that suggests its potential as an anti-cancer agent. The study provided detailed IC50 values, showing promising results compared to existing treatments. -

Mechanistic Insights :

Another investigation focused on elucidating the binding interactions between the compound and target enzymes through molecular docking studies. These findings highlighted the structural features responsible for its inhibitory activity, paving the way for further optimization of its chemical structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key comparisons are drawn from compounds with variations in substituent positions, functional groups, and core heterocycles.

Table 1: Structural and Molecular Comparison

Key Findings from Comparative Studies

Para-substituted chlorobenzyl analogs may exhibit better solubility due to reduced steric effects. The 6-ethoxy group increases lipophilicity compared to 6-methoxy derivatives (e.g., ), which could enhance membrane permeability but reduce aqueous solubility .

Sulfonyl Group Variations: The 4-isopropylphenylsulfonyl moiety in the target compound contributes significant hydrophobicity, likely favoring interactions with hydrophobic enzyme pockets. Savirin () shares the 4-isopropylphenylsulfonyl group but employs a triazoloquinazolinone core, highlighting the sulfonyl group’s role in antibacterial activity across diverse scaffolds .

Savirin’s triazoloquinazolinone core demonstrates that sulfonyl-containing heterocycles can achieve bioactivity even with structurally distinct backbones .

Implications for Research and Development

The target compound’s structural features position it as a candidate for:

- Enzyme Inhibition : The sulfonyl group is a common motif in protease and kinase inhibitors, warranting exploration of the target’s inhibitory activity.

- Solubility Optimization : Replacing ethoxy with methoxy or introducing polar groups could balance lipophilicity for improved pharmacokinetics .

Biological Activity

1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₁O₂S

- Molecular Weight : 341.86 g/mol

The presence of the sulfonyl group and the quinoline moiety in its structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide or sulfonyl functional groups exhibit notable antimicrobial properties. For example, derivatives similar to the compound have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 10 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1-(2-chlorobenzyl)-6-ethoxy... | Staphylococcus aureus | 10 |

| Compound 111 | Bacillus subtilis | 10 |

| Compound 115 | Escherichia coli | 10 |

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of similar quinoline derivatives on cancer cell lines. For instance, compounds with structural similarities to the target compound have shown significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is likely mediated through:

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups are known to inhibit enzymes such as carbonic anhydrase and certain kinases.

- Interference with DNA Synthesis : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study, a series of quinoline-based compounds were tested for their antimicrobial efficacy. The results indicated that the presence of electron-withdrawing groups, such as chlorine, enhanced antimicrobial activity against Gram-positive bacteria. The target compound exhibited superior activity compared to other derivatives tested .

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of sulfonamide-containing quinolines on human cancer cell lines. The results showed that the compound induced significant apoptosis in breast cancer cells, with an IC50 value indicating potent anticancer properties .

Q & A

Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with constructing the quinoline core followed by introducing substituents like the 2-chlorobenzyl, ethoxy, and sulfonyl groups. Critical parameters include:

- Temperature control : Maintaining 80–120°C during cyclization to prevent side reactions .

- Catalysts : Use of InCl₃ (20 mol%) for efficient cyclization under microwave irradiation (360 W, 5 minutes) .

- Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and reaction efficiency .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the final product .

Q. How is structural confirmation and purity assessment performed?

Characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and backbone integrity .

- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between fused rings) .

- FT-IR : Validates functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and quinolin-4-one (C=O at ~1670 cm⁻¹) .

Q. What preliminary biological activities have been reported for similar quinoline derivatives?

Analogous compounds exhibit:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) via sulfonyl group interactions with ATP-binding pockets .

- Antibacterial effects : Disruption of bacterial cell membranes via lipophilic substituents (e.g., 4-isopropylphenyl) .

- Anti-inflammatory properties : Modulation of COX-2 pathways, linked to ethoxy and chlorobenzyl groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 63% yield in 5 minutes vs. 48% in 24 hours under reflux) .

- Catalyst screening : Transition metals (e.g., Pd/C) for Suzuki couplings or Ni/Co for radical cyclization .

- Solvent-free conditions : Minimizes purification steps and improves atom economy .

Q. What computational methods elucidate reaction mechanisms and structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups enhance electrophilic reactivity) .

- Molecular docking : Predicts binding affinities to biological targets (e.g., methionyl-tRNA synthetase) using software like AutoDock .

- SAR studies : Compare substituent effects (e.g., replacing 4-isopropylphenyl with 4-fluorophenyl reduces antibacterial potency by 40%) .

Q. How do stability and formulation challenges impact pharmacological studies?

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 250°C, requiring storage at -20°C .

- Solubility : Poor aqueous solubility (logP = 3.8) necessitates prodrug strategies (e.g., esterification of the ethoxy group) .

- In vitro assays : Use dimethylformamide (DMF) as a co-solvent (<1% v/v) to avoid cytotoxicity artifacts .

Q. What contradictory data exist regarding biological activity across similar compounds?

- Antioxidant vs. Pro-Oxidant Effects : Ethoxy-substituted quinolines show antioxidant activity in DPPH assays (IC₅₀ = 12 μM) but generate ROS in cancer cells .

- Species-Specific Toxicity : High efficacy against S. aureus (MIC = 2 μg/mL) but low activity in murine models due to rapid metabolism .

Methodological Recommendations

- Synthetic Protocols : Include control experiments with alternative catalysts (e.g., FeCl₃ vs. InCl₃) to assess reproducibility .

- Biological Assays : Pair in vitro results with in silico ADMET predictions (e.g., using SwissADME) to prioritize candidates .

- Data Interpretation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.